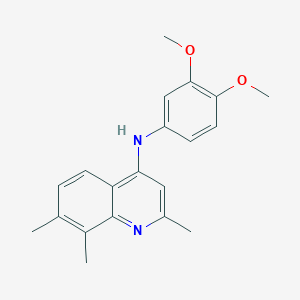![molecular formula C17H16BrNO3 B5241125 3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5241125.png)
3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that features a benzoxazole ring substituted with a bromophenoxypropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with 3-chloropropanol to form 3-(4-bromophenoxy)propanol. This intermediate is then reacted with 5-methyl-2,3-dihydro-1,3-benzoxazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The benzoxazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenoxy)propyl thiocyanate: Similar in structure but with a thiocyanate group instead of a benzoxazole ring.
Methyl 3-(3-bromophenyl)propionate: Features a bromophenyl group but lacks the benzoxazole ring.
Uniqueness
What sets 3-[3-(4-BROMOPHENOXY)PROPYL]-5-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE apart is its combination of a bromophenoxy group with a benzoxazole ring, providing unique chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
IUPAC Name |
3-[3-(4-bromophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-3-8-16-15(11-12)19(17(20)22-16)9-2-10-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDCBACJZCACRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5241043.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine](/img/structure/B5241055.png)

![6-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5241064.png)
![ethyl [(5E)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5241073.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide](/img/structure/B5241078.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5241094.png)
![2-ethoxy-4-{(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5241101.png)
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B5241112.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5241124.png)
![(2S)-2-(methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5241127.png)
![2-Methoxyethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5241128.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5241130.png)

